molecular formula C13H15N3O B11880569 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one

Cat. No.: B11880569
M. Wt: 229.28 g/mol
InChI Key: HZWQCNZNLVQOLS-UHFFFAOYSA-N
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Description

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ethyl and phenyl groups attached to the amino functionality, along with a methyl group on the pyrimidine ring, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylamine with a phenyl-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one
  • 6-(Ethyl(phenyl)amino)-2-ethylpyrimidin-4(3H)-one
  • 6-(Ethyl(phenyl)amino)-2-methylpyrimidin-5(3H)-one

Uniqueness

6-(Ethyl(phenyl)amino)-2-methylpyrimidin-4(3H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups attached to the amino functionality, along with a methyl group on the pyrimidine ring, distinguishes it from other similar compounds and contributes to its distinct properties.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(N-ethylanilino)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H15N3O/c1-3-16(11-7-5-4-6-8-11)12-9-13(17)15-10(2)14-12/h4-9H,3H2,1-2H3,(H,14,15,17)

InChI Key

HZWQCNZNLVQOLS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=O)NC(=N2)C

Origin of Product

United States

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